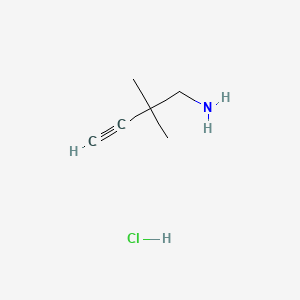
1-(1-Chloropropan-2-yl)-4-(trifluoromethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Chloropropan-2-yl)-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H10ClF3 It is a derivative of benzene, where the benzene ring is substituted with a 1-chloropropan-2-yl group and a trifluoromethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Chloropropan-2-yl)-4-(trifluoromethyl)benzene typically involves the alkylation of a benzene derivative. One common method is the Friedel-Crafts alkylation, where benzene is reacted with 1-chloropropane and trifluoromethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反应分析
Types of Reactions
1-(1-Chloropropan-2-yl)-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 1-chloropropan-2-yl group can be substituted with other nucleophiles, such as hydroxide ions, to form alcohols.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form carboxylic acids.
Reduction Reactions: The trifluoromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Formation of 1-(1-Hydroxypropan-2-yl)-4-(trifluoromethyl)benzene.
Oxidation: Formation of 1-(1-Carboxypropan-2-yl)-4-(trifluoromethyl)benzene.
Reduction: Formation of 1-(1-Methylpropan-2-yl)-4-(trifluoromethyl)benzene.
科学研究应用
1-(1-Chloropropan-2-yl)-4-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
作用机制
The mechanism of action of 1-(1-Chloropropan-2-yl)-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
相似化合物的比较
Similar Compounds
1-(1-Chloropropan-2-yl)benzene: Lacks the trifluoromethyl group, making it less hydrophobic and potentially less reactive.
1-(1-Chloropropan-2-yl)-3-(trifluoromethyl)benzene: The trifluoromethyl group is positioned differently on the benzene ring, which can affect its reactivity and interactions with other molecules.
1-(1-Chloropropan-2-yl)-2-(trifluoromethyl)benzene: Similar to the previous compound but with the trifluoromethyl group in a different position, leading to different chemical properties.
Uniqueness
1-(1-Chloropropan-2-yl)-4-(trifluoromethyl)benzene is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions with other molecules. The presence of both a chlorine atom and a trifluoromethyl group makes it a versatile compound for various chemical reactions and applications.
属性
分子式 |
C10H10ClF3 |
|---|---|
分子量 |
222.63 g/mol |
IUPAC 名称 |
1-(1-chloropropan-2-yl)-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H10ClF3/c1-7(6-11)8-2-4-9(5-3-8)10(12,13)14/h2-5,7H,6H2,1H3 |
InChI 键 |
ZRZJNILQYKHKRZ-UHFFFAOYSA-N |
规范 SMILES |
CC(CCl)C1=CC=C(C=C1)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


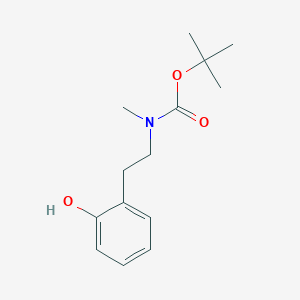
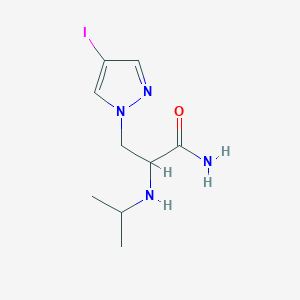
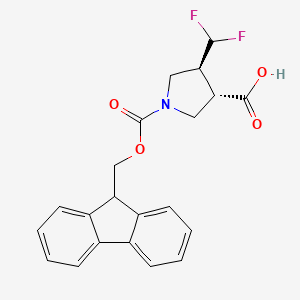
![2-{[(Benzyloxy)carbonyl]amino}-4-(4,4-dimethylpiperidin-1-yl)benzoic acid](/img/structure/B13551245.png)
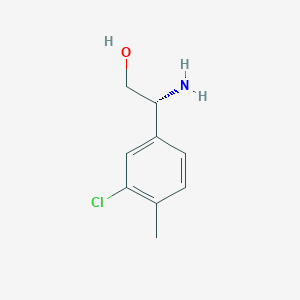
![4-{[(Tert-butoxy)carbonyl]amino}-5-hydroxypentanoic acid](/img/structure/B13551258.png)

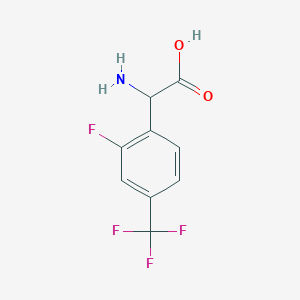
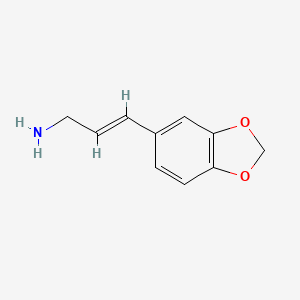
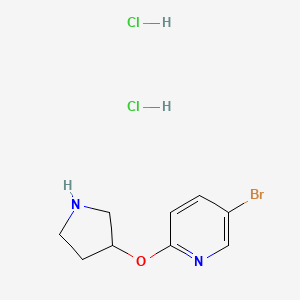
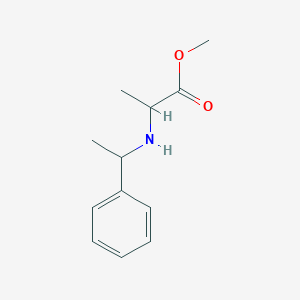
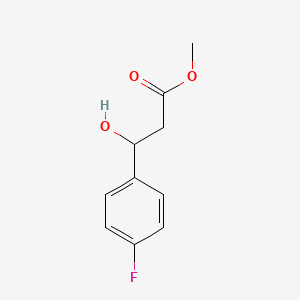
![1-[4-(piperidin-3-yl)-1H-imidazol-2-yl]methanaminetrihydrochloride](/img/structure/B13551327.png)
